(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is a chiral organic compound that belongs to the class of pyrrolidinones, specifically a substituted pyrrolidine. This compound is characterized by its unique stereochemistry, which plays a significant role in its biological activity and potential applications in medicinal chemistry. The compound is often investigated for its analogs and derivatives in the context of pharmacological research, particularly due to its structural similarity to nicotine and other biologically active molecules.
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one falls under the category of:
The synthesis of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one can be achieved through several approaches. One common method involves the use of starting materials that undergo cyclization reactions to form the pyrrolidine ring.
Technical Details:
For instance, one synthesis route involves the reaction of a suitable precursor with sodium hydride in tetrahydrofuran, followed by cyclization under acidic conditions .
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one can participate in various chemical reactions typical for ketones and amines:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., Lewis acids for condensation reactions) .
The mechanism of action for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one primarily involves its interaction with biological receptors due to its structural similarity to nicotine. The compound may act on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.
Research indicates that modifications at the nitrogen atom or carbon skeleton can significantly alter binding affinity and biological activity, suggesting a nuanced relationship between structure and function .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of synthesized compounds .
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one has several scientific uses:
The ongoing research into this compound highlights its relevance in developing new therapeutic agents targeting neurological disorders .
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one represents a stereochemically defined five-membered lactam. Its systematic name under the Hantzsch-Widman system designates the ring size (-olane for saturated five-membered heterocycle) and heteroatom (aza for nitrogen), yielding the base name 1,3,5-trimethylazolan-2-one [8]. The stereochemical descriptors (3R,5S) specify the absolute configuration at chiral centers C3 and C5. This compound is registered under CAS Number 189618-77-7 and has the molecular formula C₇H₁₃NO (molecular weight: 127.18 g·mol⁻¹) [1]. Its SMILES notation (O=C1N(C)[C@@H](C)C[C@H]1C
) encodes the stereochemistry, confirming the R configuration at C3 and S configuration at C5 [1].
The stereochemistry critically influences physicochemical properties. The trans relationship between methyl groups at C3 and C5 minimizes steric strain, enhancing conformational stability compared to cis isomers. Stereoisomers like (3R,5R) or (3S,5S) exhibit distinct dipole moments and optical rotations, impacting intermolecular interactions and solubility [3] [10].
Table 1: Stereoisomers of 1,3,5-Trimethylpyrrolidin-2-one
Stereoisomer | CAS Number | Optical Activity | Key Distinction | |
---|---|---|---|---|
(3R,5S) | 189618-77-7 | Dextrorotatory | Thermodynamically stable trans isomer | |
(3R,5R) | Not reported | Levorotatory | Cis configuration | |
(3S,5S)-3,5,5-trimethyl | 92160248 (PubChem) | Variable | C5 gem-dimethyl substitution | [3] [10] |
Pyrrolidin-2-ones (γ-lactams) emerged as pivotal heterocycles due to their prevalence in bioactive molecules. Early research focused on racemic syntheses, but asymmetric methods advanced in the 1990s to address stereochemical demands in pharmacology. The Paal-Knorr synthesis (condensation of 1,4-dicarbonyls with amines) provided access to racemic pyrrolidinones, while enzymatic resolution or chiral auxiliaries enabled enantioselective routes [8].
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one gained prominence as an intermediate in nicotine metabolite studies. Its structure mirrors the pyrrolidine segment of (-)-cotinine (a major Nicotiana tabacum alkaloid metabolite), spurring interest in stereocontrolled synthesis [9]. The development of asymmetric hydrogenation and chiral pool strategies (e.g., starting from L-proline) allowed efficient production of this stereoisomer for pharmacological studies [9].
This compound shares a structural motif with neuroactive alkaloids and antibiotics:
Nicotine Analogs: The 3,5-disubstituted pyrrolidinone core mimics the pyrrolidine ring of (-)-nicotine and its metabolite (-)-cotinine. In (-)-cotinine (PubChem CID: 854019), the lactam carbonyl and N-methyl group align with (3R,5S)-1,3,5-trimethylpyrrolidin-2-one, though cotinine features a pyridine appendage [9]. The stereochemistry at C3 and C5 in both molecules influences receptor binding kinetics, as evidenced by studies on nicotinic acetylcholine receptor (nAChR) affinity [9].
Antibiotic Pharmacophores: Pyrrolidinone rings serve as conformational constraints in β-lactam antibiotics. For example, meropenem (a carbapenem antibiotic) contains a 2-pyrrolidinone subunit that enhances β-lactamase stability. Similarly, relebactam (a β-lactamase inhibitor) incorporates a pyrrolidine-2-one ring critical for binding efficiency [5]. The methyl groups in (3R,5S)-1,3,5-trimethylpyrrolidin-2-one mimic hydrophobic substituents in these drugs, suggesting potential for bioisosterism in drug design.
Table 2: FDA-Approved Antibiotics Containing Pyrrolidinone Moieties
Antibiotic | Class | Year Approved | Role of Pyrrolidinone | |
---|---|---|---|---|
Meropenem | Carbapenem | 1996 | Confers resistance to renal dehydropeptidase | |
Cefepime | 4th-gen cephalosporin | 1996 | Enhances Gram-negative penetration | |
Relebactam | β-Lactamase inhibitor | 2019 | Binds class A/C β-lactamases | [5] |
The compound’s stereospecific framework enables rational modification for central nervous system (CNS) agents or antimicrobial adjuvants, leveraging its rigidity and chiral topology [1] [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: